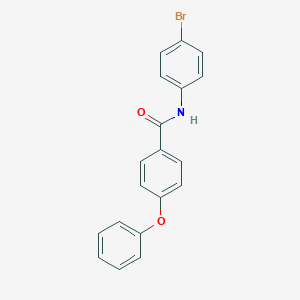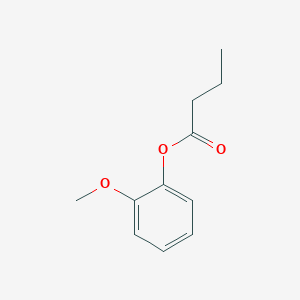
N-(2-methylpropyl)pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methylpropyl)pyridine-3-carboxamide, also known as 2-Methyl-3-(1-methylpropyl)pyridine-1-carboxamide, is a chemical compound that belongs to the class of pyridinecarboxamides. It is a white crystalline solid with a molecular formula of C12H18N2O and a molecular weight of 206.29 g/mol. This compound has gained significant attention due to its potential use in scientific research applications.
Mechanism of Action
The mechanism of action of N-(2-methylpropyl)pyridine-3-carboxamide is not fully understood. However, it has been reported to act as an antioxidant and reduce oxidative stress in cells. It also modulates the activity of various enzymes, including acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. By inhibiting acetylcholinesterase, N-(2-methylpropyl)pyridine-3-carboxamide can increase the levels of acetylcholine in the brain, leading to improved cognitive function.
Biochemical and Physiological Effects:
N-(2-methylpropyl)pyridine-3-carboxamide has been shown to have various biochemical and physiological effects. It has antioxidant properties and can scavenge free radicals, reducing oxidative stress in cells. It also has anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines. In animal models, it has been reported to improve cognitive function, memory, and learning ability.
Advantages and Limitations for Lab Experiments
One of the significant advantages of using N-(2-methylpropyl)pyridine-3-carboxamide in lab experiments is its neuroprotective effects. It can prevent neuronal death caused by oxidative stress and improve cognitive function in animal models. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the use of N-(2-methylpropyl)pyridine-3-carboxamide in scientific research. One of the potential applications is in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. This compound has been shown to have neuroprotective effects and can improve cognitive function, making it a promising candidate for the development of new therapies. Additionally, further studies are needed to understand the mechanism of action of N-(2-methylpropyl)pyridine-3-carboxamide fully and to identify potential side effects and toxicity.
Synthesis Methods
The synthesis of N-(2-methylpropyl)pyridine-3-carboxamide involves the reaction of 2-methyl-3-(1-methylpropyl)pyridine with ethyl chloroformate in the presence of triethylamine. The reaction occurs at room temperature, and the product is obtained by filtration and recrystallization. This method has been reported to have a yield of 70-80%.
Scientific Research Applications
N-(2-methylpropyl)pyridine-3-carboxamide has been used in various scientific research applications. One of the significant applications is in the field of neuroscience. This compound has been reported to have neuroprotective effects and can prevent neuronal death caused by oxidative stress. It has also been shown to improve cognitive function and memory in animal models.
properties
CAS RN |
78114-53-1 |
|---|---|
Product Name |
N-(2-methylpropyl)pyridine-3-carboxamide |
Molecular Formula |
C10H14N2O |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
N-(2-methylpropyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C10H14N2O/c1-8(2)6-12-10(13)9-4-3-5-11-7-9/h3-5,7-8H,6H2,1-2H3,(H,12,13) |
InChI Key |
BAXWVIIYISJVKQ-UHFFFAOYSA-N |
SMILES |
CC(C)CNC(=O)C1=CN=CC=C1 |
Canonical SMILES |
CC(C)CNC(=O)C1=CN=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



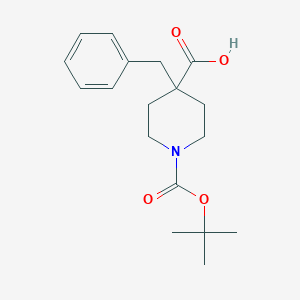
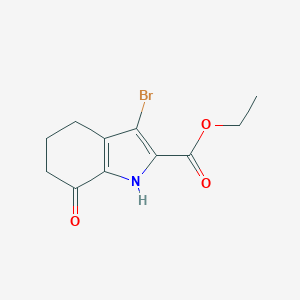

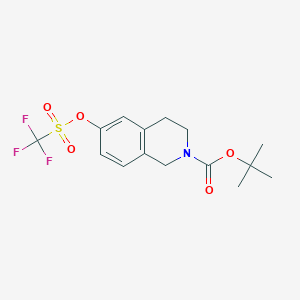




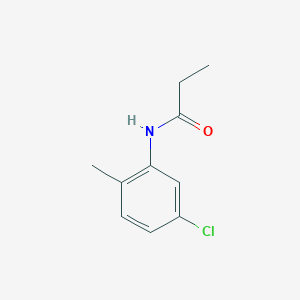
![5-(1-methyl-1H-indole-3-carbonyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B185053.png)
